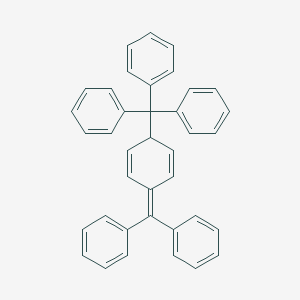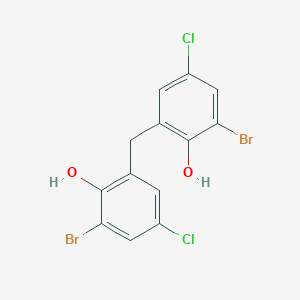
2,5-dimethoxy-2,5-dimethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-2,5-dimethylfuran is an organic compound with the molecular formula C8H14O3 It is a derivative of furan, characterized by the presence of two methoxy groups and two methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-dimethoxy-2,5-dimethylfuran can be synthesized through the electrolysis of furan in methanol. The process involves the following steps:
Preparation of Electrolyte Solution: Dissolve ammonium bromide in methanol.
Electrolysis: Add furan to the electrolyte solution and cool the mixture to 0°C.
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade electrolytic cells and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2,5-dimethoxy-2,5-dimethylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-2,5-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-2,5-dihydrofuran
- 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
- 2,5-Dimethoxyfuran
Uniqueness
2,5-dimethoxy-2,5-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
18091-25-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,5-dimethoxy-2,5-dimethylfuran |
InChI |
InChI=1S/C8H14O3/c1-7(9-3)5-6-8(2,10-4)11-7/h5-6H,1-4H3 |
InChI Key |
MYPFDGJQUXKSFK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(O1)(C)OC)OC |
Canonical SMILES |
CC1(C=CC(O1)(C)OC)OC |
Key on ui other cas no. |
18091-25-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)


![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)





